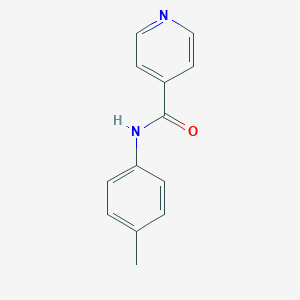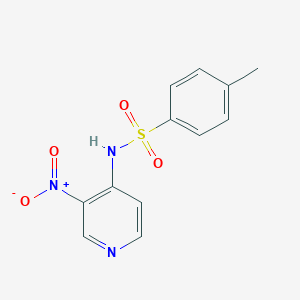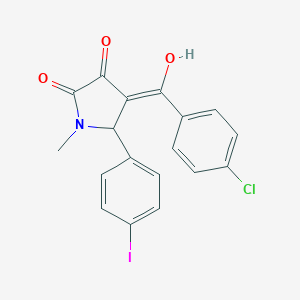
N-butyl-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide (also known as BMT-1) is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BMT-1 is a sulfonamide derivative that has been synthesized through a series of chemical reactions. This compound has been shown to have a unique mechanism of action which makes it a promising candidate for various research studies.
作用機序
The mechanism of action of BMT-1 involves the inhibition of a specific enzyme called carbonic anhydrase. This enzyme is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. By inhibiting carbonic anhydrase, BMT-1 can affect these processes and potentially lead to therapeutic benefits.
生化学的および生理学的効果
BMT-1 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in the body by inhibiting the production of inflammatory cytokines. BMT-1 has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). Additionally, BMT-1 has been shown to reduce the replication of HIV virus in vitro.
実験室実験の利点と制限
One advantage of using BMT-1 in lab experiments is its unique mechanism of action. This compound can potentially lead to the development of new therapeutic agents. However, one limitation of using BMT-1 in lab experiments is its low solubility in water which can make it difficult to work with.
将来の方向性
There are several future directions for the study of BMT-1. One direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another direction is to study its potential use in treating viral infections such as HIV. Additionally, further research can be done to develop more soluble derivatives of BMT-1 for easier use in lab experiments.
合成法
The synthesis of BMT-1 involves a series of chemical reactions. The starting material for the synthesis is 2-methyl-3-butyn-2-ol which is reacted with thioacetic acid to form 2-methyl-3-butyn-2-thiol. This compound is then reacted with N,N-dimethylformamide dimethyl acetal to form a cyclic intermediate. The intermediate is then reacted with sulfur trioxide to form BMT-1.
科学的研究の応用
BMT-1 has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. BMT-1 has been studied for its ability to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been studied for its potential use in treating viral infections such as HIV.
特性
製品名 |
N-butyl-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide |
|---|---|
分子式 |
C9H19NO4S2 |
分子量 |
269.4 g/mol |
IUPAC名 |
N-butyl-N-methyl-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C9H19NO4S2/c1-3-4-6-10(2)16(13,14)9-5-7-15(11,12)8-9/h9H,3-8H2,1-2H3 |
InChIキー |
ILYXSQOBYMHQKY-UHFFFAOYSA-N |
SMILES |
CCCCN(C)S(=O)(=O)C1CCS(=O)(=O)C1 |
正規SMILES |
CCCCN(C)S(=O)(=O)C1CCS(=O)(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)
![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)



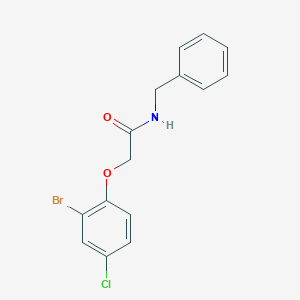
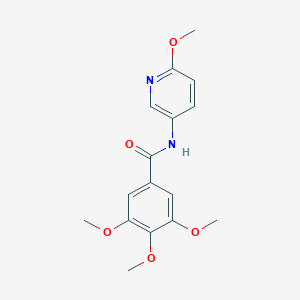
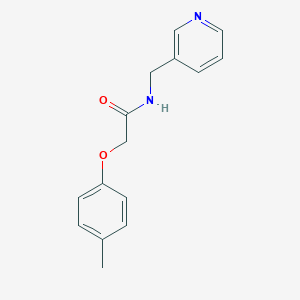
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)
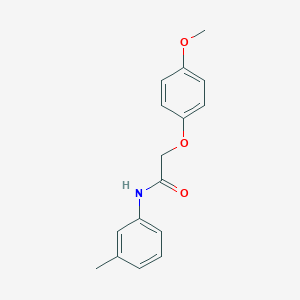
![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
